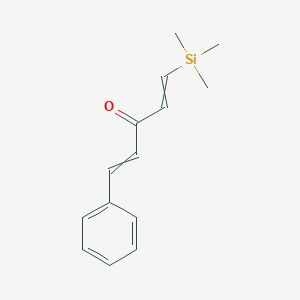
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-diene-3-ones. This compound features a phenyl group and a trimethylsilyl group attached to a conjugated diene system. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one typically involves the use of mixed aldol condensation reactions. This process generally requires a strong base to facilitate the reaction between benzalacetone and substituted benzaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trimethylsilyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential antiviral and antibacterial activities
Medicine: Research into its analogs has indicated possible anticancer and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to viral coat proteins, inhibiting viral replication . The compound’s conjugated diene system allows it to participate in various biochemical pathways, affecting cellular processes such as apoptosis and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound is similar in structure but lacks the trimethylsilyl group.
Curcumin: A natural analog with significant bioactive properties, commonly found in turmeric.
Uniqueness
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
59376-62-4 |
|---|---|
Formule moléculaire |
C14H18OSi |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
1-phenyl-5-trimethylsilylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clé InChI |
JUSSMLQXXUXNDC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


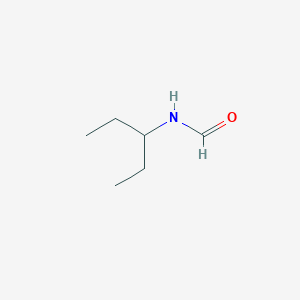
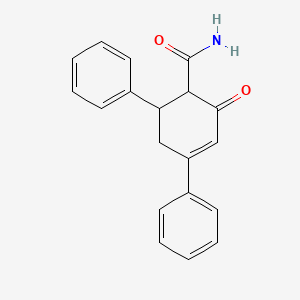
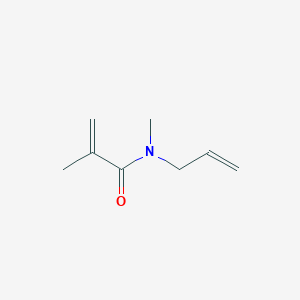
![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
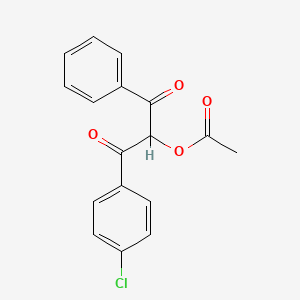
silane](/img/structure/B14611095.png)
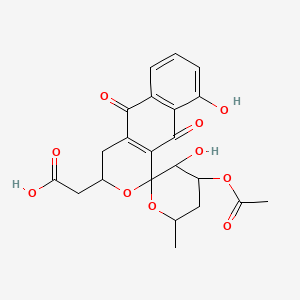
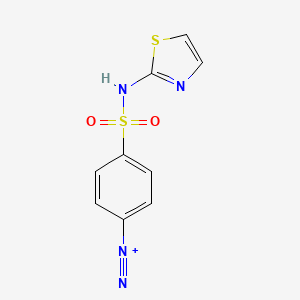


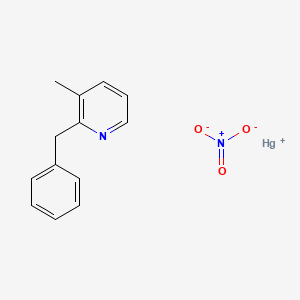
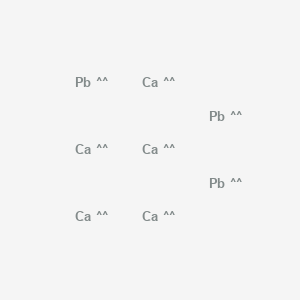
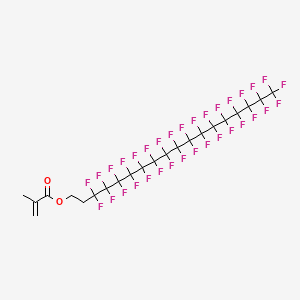
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
